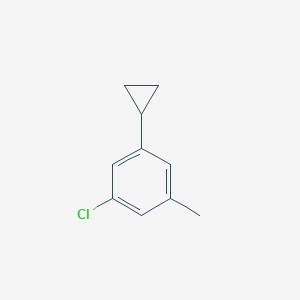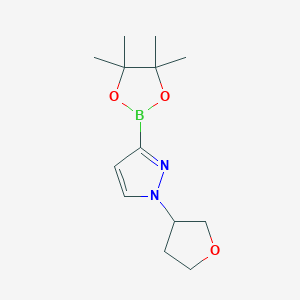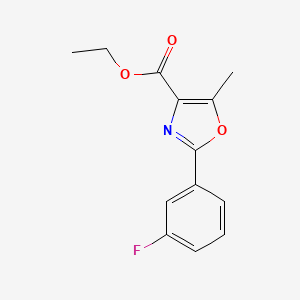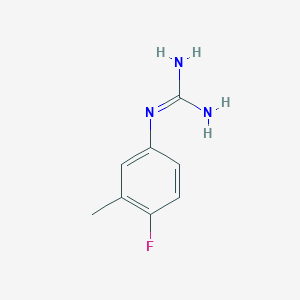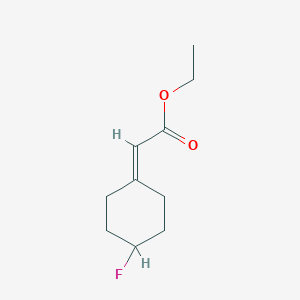
Ethyl 4-Fluorocyclohexylideneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-Fluorocyclohexylideneacetate is an organic compound that belongs to the class of cyclohexylideneacetates It is characterized by the presence of a fluorine atom attached to the cyclohexylidene ring, which imparts unique chemical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Fluorocyclohexylideneacetate typically involves the reaction of cyclohexanone with ethyl fluoroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like benzene under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of the Anion: Sodium hydride is added to dry benzene, followed by the slow addition of triethyl phosphonoacetate. The mixture is stirred at room temperature to form the anion.
Addition of Cyclohexanone: Cyclohexanone is added dropwise to the reaction mixture while maintaining the temperature between 20-30°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is typically purified through distillation and recrystallization techniques.
化学反応の分析
Types of Reactions
Ethyl 4-Fluorocyclohexylideneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexylideneacetates.
科学的研究の応用
Ethyl 4-Fluorocyclohexylideneacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Ethyl 4-Fluorocyclohexylideneacetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence metabolic and signaling pathways .
類似化合物との比較
Ethyl 4-Fluorocyclohexylideneacetate can be compared with other cyclohexylideneacetates and fluorinated organic compounds:
Ethyl Cyclohexylideneacetate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Ethyl 4-Chlorocyclohexylideneacetate: Similar structure but with a chlorine atom instead of fluorine, leading to different biological activities and applications.
Ethyl 4-Bromocyclohexylideneacetate:
This compound stands out due to the unique properties imparted by the fluorine atom, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H15FO2 |
|---|---|
分子量 |
186.22 g/mol |
IUPAC名 |
ethyl 2-(4-fluorocyclohexylidene)acetate |
InChI |
InChI=1S/C10H15FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h7,9H,2-6H2,1H3 |
InChIキー |
IECDUEUPHKOOMQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C1CCC(CC1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


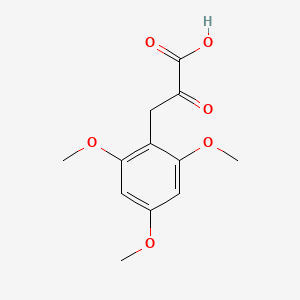
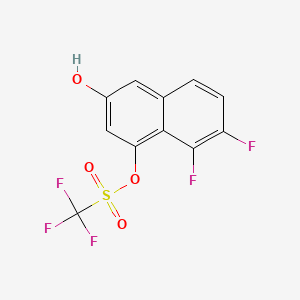
![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)
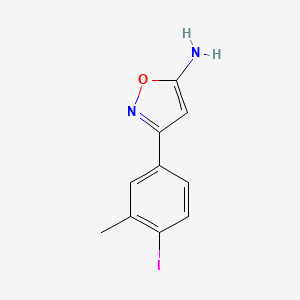

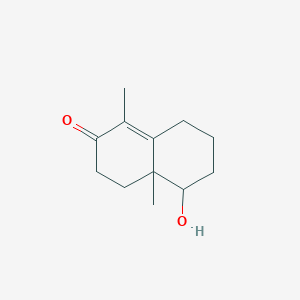
![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)
